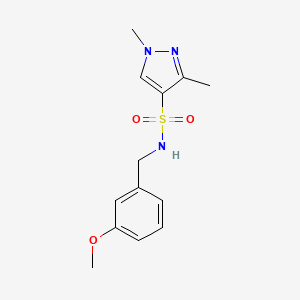

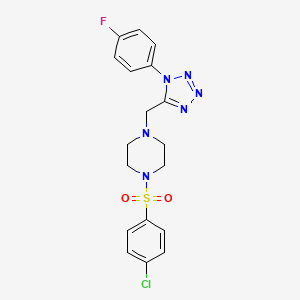

N-(3-methoxybenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(3-methoxybenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of the sulfonamide group suggests potential biological activity, as sulfonamides are known for their medicinal properties, particularly as carbonic anhydrase inhibitors .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of dicarbonyl compounds with hydrazine or its derivatives. For instance, a series of pyrazole-3,4-dicarboxamide derivatives bearing a sulfonamide moiety were synthesized from 1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylic acid . Another method includes the Lewis base-catalyzed synthesis of 4-sulfonyl-1H-pyrazoles from N-propargylic sulfonylhydrazone derivatives, which involves a 1,3-sulfonyl shift . These methods highlight the versatility in synthesizing pyrazole sulfonamide derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole sulfonamide derivatives is characterized using various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and elemental analysis . These techniques confirm the presence of the pyrazole ring, the sulfonamide group, and any substituents attached to the aromatic ring, such as methoxy groups .

Chemical Reactions Analysis

Pyrazole sulfonamides can undergo various chemical reactions, including nucleophilic substitution and transannulation. For example, the transannulation of N-sulfonyl-1,2,3-triazoles with 2-hydroxybenzyl alcohols under rhodium catalysis has been reported, which is a method for constructing heterocyclic compounds . The reactivity of these compounds is influenced by the substituents on the aromatic ring and the presence of the sulfonamide group.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole sulfonamide derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and biological activity. For instance, the presence of methoxy groups on the phenyl ring has been shown to enhance the cytotoxic activity of certain pyrazole derivatives . The crystal structure of a related Schiff base compound has been determined, providing insight into the solid-state properties of these molecules .

Applications De Recherche Scientifique

Enzyme Inhibition

Sulfonamide derivatives are widely recognized for their ability to inhibit carbonic anhydrase isoenzymes, which play critical roles in physiological processes like respiration and the regulation of pH in tissues. Compounds similar to N-(3-methoxybenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide, due to their sulfonamide moiety, have been explored for their inhibitory effects on carbonic anhydrase isoenzymes, potentially offering therapeutic avenues in conditions where modulation of enzyme activity is beneficial (Ilies et al., 2003).

Antimicrobial Activity

Research on sulfonamide derivatives has also highlighted their antimicrobial properties. Compounds with structural features similar to the requested molecule have demonstrated significant antibacterial activities against various strains such as E. coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. This suggests that N-(3-methoxybenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide could be investigated for its potential antimicrobial efficacy, contributing to the development of new antibacterial agents (M. Mohamed, 2007).

Interaction with Proteins

The interaction of sulfonamide derivatives with proteins, such as bovine serum albumin, has been studied using fluorescent probe techniques, shedding light on the binding mechanisms and the nature of interactions at the molecular level. These studies are fundamental for understanding how similar compounds might interact with various proteins within the biological systems, potentially influencing drug design and pharmacokinetics (H. Jun et al., 1971).

Mécanisme D'action

Target of Action

N-(3-methoxybenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide primarily targets the enzyme Fatty Acid Amide Hydrolase (FAAH) . FAAH is responsible for the degradation of endocannabinoids, which are signaling molecules involved in various physiological processes such as pain sensation, mood, and memory .

Mode of Action

N-(3-methoxybenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide interacts with FAAH by inhibiting its activity . This inhibition is both time-dependent and dose-dependent . The compound’s interaction with FAAH likely results in an increase in endocannabinoid levels, as the degradation process is slowed down .

Biochemical Pathways

The inhibition of FAAH by N-(3-methoxybenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide affects the endocannabinoid system . This system includes cannabinoid receptors and their endogenous ligands, which are involved in the regulation of neurotransmitter release . By inhibiting FAAH, the compound potentially modulates this system, affecting various downstream effects such as pain sensation, mood, and memory .

Pharmacokinetics

The pharmacokinetics of N-(3-methoxybenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration in rats, the compound showed a double peak in the plasma concentration-time curve . The highest distribution of the compound after absorption was in the stomach, followed by the lung . The absorption and elimination rates of the compound were slow in rats . These properties impact the bioavailability of the compound, which is an important factor in its pharmacological effect .

Result of Action

The molecular and cellular effects of N-(3-methoxybenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide’s action are primarily related to its impact on the endocannabinoid system. By inhibiting FAAH, the compound likely increases endocannabinoid levels, which could result in enhanced signaling through cannabinoid receptors . This could potentially lead to effects such as analgesic, anti-inflammatory, or neuroprotective effects .

Orientations Futures

Propriétés

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-1,3-dimethylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3S/c1-10-13(9-16(2)15-10)20(17,18)14-8-11-5-4-6-12(7-11)19-3/h4-7,9,14H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXGJYHPXVIUHGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1S(=O)(=O)NCC2=CC(=CC=C2)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxybenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-1-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2547358.png)

![{1-[2-(3,4-Dichlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride](/img/structure/B2547360.png)

![5-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2547366.png)

![3-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-methylthiochromen-4-one](/img/structure/B2547368.png)

![1-(3'-methyl-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2547369.png)

![2-(3-((4-chlorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2547370.png)

![Ethyl 2-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)acetate](/img/structure/B2547372.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenylpropanamide](/img/structure/B2547373.png)

![3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2547377.png)